molecular formula C16H14Si B8204463 Naphthalen-1-YL(phenyl)silane

Naphthalen-1-YL(phenyl)silane

Cat. No. B8204463
M. Wt: 234.37 g/mol
InChI Key: FYPVRHDXFWNYTG-UHFFFAOYSA-N
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Description

Naphthalen-1-YL(phenyl)silane is a useful research compound. Its molecular formula is C16H14Si and its molecular weight is 234.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1-YL(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-YL(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Transition from Tetracovalent to Hypercoordinated Silicon and Phosphorus : A study by Schiemenz (2009) examined the transition from tetracovalent to hypercoordinated silicon and phosphorus in 8-dimethylamino-naphth-1-yl silanes and phosphonium cations (Schiemenz, 2009).

  • Interaction with Anions : Katz (1986) researched the interaction between F/sup -/ and pentacoordinate Si in bidentate anion complexation using naphthalen-1-YL(phenyl)silane (Katz, 1986).

  • Synthesis of Silaphenalenes : Tokoro, Sugita, and Fukuzawa (2015) utilized it in the synthesis of silaphenalenes through C-H bond cleavage in ruthenium-catalyzed annulation reactions (Tokoro et al., 2015).

  • Organic Light-Emitting Diodes (OLEDs) : Chong, Lee, and Wen (2007) used it to improve the growth behavior and interfacial morphologies of NPB films in OLED devices (Chong et al., 2007).

  • Peterson Olefinations : Halton, Boese, and Dixon (2003) used it in Peterson olefinations to produce various products, including 1-(5'-cyclopentadienyl)substituted cycloproparene (Halton et al., 2003).

  • Synthesis of Triarylsulfonium Salts : Tanabe, Kawai, Saitoh, and Ichikawa (2010) used it to promote oxidative arylation of phenyl sulfides with silanes, leading to triarylsulfonium salts (Tanabe et al., 2010).

  • Electron Transporting Material : Chung, Zheng, Xing, and colleagues (2015) utilized it as an electron transporting material in green electrophosphorescent devices, achieving notable efficiencies (Chung et al., 2015).

  • Blue Emitting Materials : Lee, Kim, Kim, and colleagues (2014) synthesized highly efficient blue emitting materials for display applications using naphthalen-1-YL(phenyl)silane (Lee et al., 2014).

  • Flame-Retardant Curing Agent : Agrawal and Narula (2014) used it as a flame-retardant curing agent in epoxy resins, exhibiting excellent flame retardancy (Agrawal & Narula, 2014).

  • Organic Field Effect Transistors (OFETs) : See, Landis, Sarjeant, and Katz (2008) reported its usefulness in naphthalene tetracarboxylic diimide semiconductors with high electron mobilities for OFETs (See et al., 2008).

properties

IUPAC Name

naphthalen-1-yl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPVRHDXFWNYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-YL(phenyl)silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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